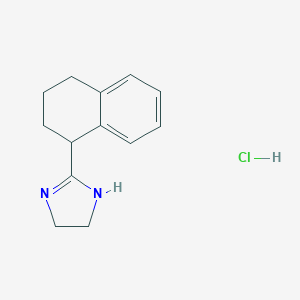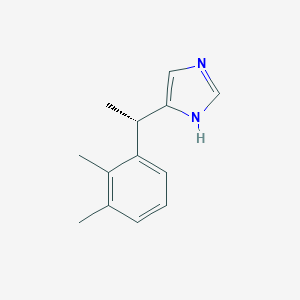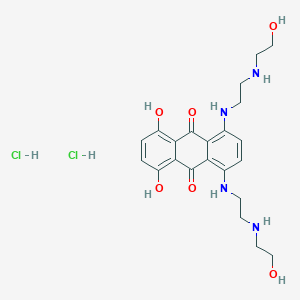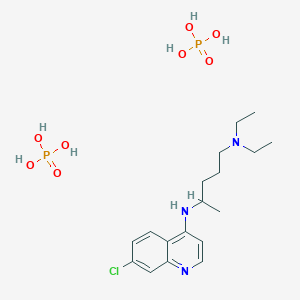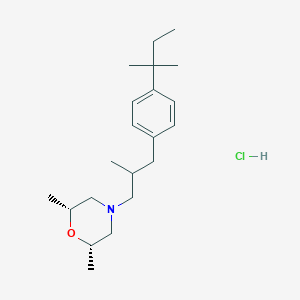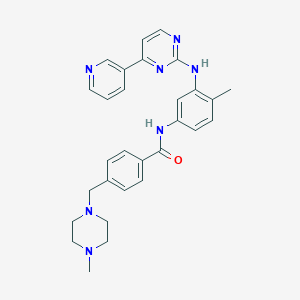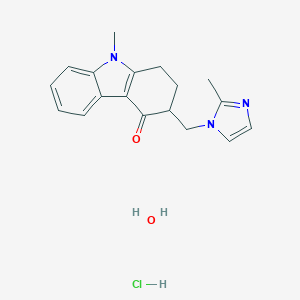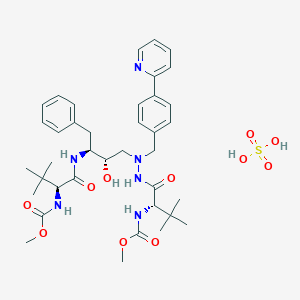
Méthanesulfonate de nafamostat
Vue d'ensemble
Description
Le méthanesulfonate de nafamostat est un inhibiteur de la sérine protéase synthétique connu pour ses propriétés anticoagulantes. Il est principalement utilisé dans le traitement de la pancréatite et comme anticoagulant pendant l'hémodialyse . Le this compound a également montré un potentiel antiviral et anticancéreux .
Applications De Recherche Scientifique
Nafamostat Mesylate has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Nafamostat mesylate is a synthetic serine protease inhibitor . Its primary targets include various enzyme systems such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) . These targets play crucial roles in blood coagulation, inflammation, and other physiological processes.
Mode of Action
Nafamostat mesylate acts as a fast-acting proteolytic inhibitor . It prevents the proteolysis of fibrinogen into fibrin by competitively inhibiting several serine proteases including thrombin . The compound works as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .
Biochemical Pathways
Nafamostat mesylate affects several biochemical pathways. It inhibits the enzymatic activity of serine proteases, neuroinflammatory signaling cascades, and the endoplasmic reticulum stress responses . It also downregulates excitotoxic transient receptor membrane channel subfamily 7 cationic currents and modulates the activity of intracellular signal transduction pathways .
Pharmacokinetics
Following intravenous injection (2 mg/kg), nafamostat in the plasma shows a multiexponential decline with an average elimination half-life (t 1/2) of 1.39 h . After oral administration of nafamostat solutions (20 mg/kg), nafamostat is rapidly absorbed, and the average oral bioavailability is 0.95% and 1.59%, respectively .
Result of Action
Nafamostat mesylate has been shown to have anti-inflammatory effects in vitro . It inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts . It is also shown to act as an antioxidant in TNF-α-induced ROS production . Furthermore, it has been found to have promising effects in inhibiting cancer progression .
Action Environment
The action, efficacy, and stability of nafamostat mesylate can be influenced by various environmental factors. For instance, the compound is known to inhibit the activity of the transmembrane protease, serine 2 enzyme that affects the penetration of the COVID-19 virus, thereby preventing the binding of the angiotensin-converting enzyme 2 receptor in vivo and the spike protein of the COVID-19 virus . This suggests that the compound’s action can be influenced by the presence of certain viruses in the environment.
Analyse Biochimique
Biochemical Properties
Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, and pancreatic proteases . It also inhibits the activation of protease-activated receptors (PARs) . The mechanism of action of nafamostat mesylate is as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .
Cellular Effects
Nafamostat mesylate has been shown to inhibit the human protein TMPRSS2, a SARS-CoV-2 spike protein activator . It also inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts . It has an anti-inflammatory effect in vitro .
Molecular Mechanism
Nafamostat mesylate exerts its effects at the molecular level by inhibiting several serine proteases including thrombin . It acts as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form . This results in the apparent observed inhibition of the target protein .
Temporal Effects in Laboratory Settings
Nafamostat mesylate is characterized by its short half-life . In a study conducted on critically ill patients undergoing continuous kidney replacement therapy, it was observed that there was no dose-response relationship between the dose of nafamostat mesylate and the filter life during the therapy .
Dosage Effects in Animal Models
In a study conducted on Syrian Golden hamsters, it was found that intranasal dosing of nafamostat mesylate at 5 mg/kg twice daily was able to prevent the airborne transmission of SARS-CoV-2 from infected to uninfected hamsters .
Metabolic Pathways
Nafamostat mesylate is mainly hydrolyzed by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in human liver cytosol . The main metabolites are p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), which are inactive protease inhibitors .
Transport and Distribution
It is known that nafamostat mesylate is mainly hydrolyzed in the human liver cytosol .
Méthodes De Préparation
Le méthanesulfonate de nafamostat peut être synthétisé selon diverses méthodes. Une méthode courante implique la réaction de l'acide 4-guanidinobenzoïque avec le 6-amidino-2-naphtol . Une autre méthode implique la synthèse du nafamostat à partir du chlorure de 4-guanidinobenzoyle et du 6-amidino-2-naphtol . Les méthodes de production industrielle se concentrent souvent sur l'optimisation des conditions réactionnelles pour obtenir un rendement et une pureté élevés tout en minimisant les réactifs et les conditions dangereux .
Analyse Des Réactions Chimiques
Le méthanesulfonate de nafamostat subit plusieurs types de réactions chimiques, notamment l'hydrolyse et l'inhibition des sérine protéases. Il est hydrolysé par la carboxylesterase hépatique et l'hydrolase à longue chaîne acyl-CoA dans le foie, produisant de l'acide p-guanidinobenzoïque et du 6-amidino-2-naphtol comme principaux métabolites . Les réactifs courants utilisés dans ces réactions comprennent l'acide méthanesulfonique pour la salification .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Médecine : Il est utilisé comme anticoagulant chez les patients subissant un traitement de remplacement rénal continu et une oxygénation par membrane extracorporelle.
Mécanisme d'action
Le this compound inhibe divers systèmes enzymatiques, notamment les systèmes de coagulation et de fibrinolyse (thrombine, Xa et XIIa), le système kallicréine-kinine, le système du complément et les protéases pancréatiques . Il agit comme un substrat à liaison lente et serrée, piégeant la protéine cible sous la forme d'un intermédiaire acyl-enzyme, ce qui entraîne une inhibition observée apparente . Ce mécanisme est crucial pour ses effets anticoagulants et anti-inflammatoires .
Comparaison Avec Des Composés Similaires
Le méthanesulfonate de nafamostat est souvent comparé à d'autres inhibiteurs de la sérine protéase tels que le camostat et le gabexate. Bien que les trois composés inhibent les sérine protéases, le this compound est unique par ses propriétés à action rapide et son inhibition à large spectre . Des composés similaires comprennent :
Camostat : Utilisé pour le traitement de l'œsophagite à reflux et de la pancréatite chronique.
Gabexate : Utilisé comme anticoagulant et pour le traitement de la pancréatite aiguë.
Le this compound se distingue par son action rapide et son efficacité dans divers contextes cliniques .
Propriétés
Numéro CAS |
82956-11-4 |
|---|---|
Formule moléculaire |
C20H21N5O5S |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4) |
Clé InChI |
ZESSXQLDESEKGC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N |
SMILES isomérique |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N |
SMILES canonique |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N |
Apparence |
Assay:≥98%A crystalline solid |
Pictogrammes |
Health Hazard |
Synonymes |
6'-amidino-2-naphthyl 4-guanidinobenzoate FUT 175 FUT-175 nafamostat nafamostat dihydrochloride nafamostat mesilate nafamostat mesylate nafamstat mesilate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nafamostat mesylate is a synthetic serine protease inhibitor. [, , , , , ] It exerts its effects by binding to and inhibiting various serine proteases, including transmembrane serine protease 2 (TMPRSS2). [, , ] This inhibition can interfere with viral entry into host cells, particularly in the case of coronaviruses like SARS-CoV-2, where TMPRSS2 plays a role in priming the spike protein. [, , ]
ANone: Nafamostat mesylate's inhibition of serine proteases can have several downstream effects:
- Antiviral activity: By inhibiting TMPRSS2, Nafamostat mesylate can hinder the entry of SARS-CoV-2 into host cells, potentially reducing viral replication. [, , ]
- Anticoagulant effects: Nafamostat mesylate can inhibit coagulation factors, including thrombin, leading to anticoagulant effects. [] This property makes it useful in treating conditions like disseminated intravascular coagulation (DIC). []
- Anti-inflammatory effects: Nafamostat mesylate may also modulate inflammatory responses, potentially by influencing cytokine production and inflammatory signaling pathways. [, ]
A: The molecular formula of Nafamostat mesylate is C19H21N7O2 • 2(CH4O3S). It has a molecular weight of 540.6 g/mol. []
A: Nafamostat mesylate functions primarily as an inhibitor rather than a catalyst. It does not directly catalyze reactions but instead blocks the activity of target enzymes. [, , , , , ]
A: Yes, molecular docking studies have investigated the interactions between Nafamostat mesylate and TMPRSS2. [] These studies provide insights into the binding mode and affinity of Nafamostat mesylate to its target. []
ANone: The provided research primarily focuses on Nafamostat mesylate itself, and detailed SAR studies exploring modifications to its structure are not included.
A: Nafamostat mesylate is known to be unstable in aqueous solutions. [, ] Formulations often employ strategies like lyophilization and the inclusion of stabilizers. Citric acid, organic buffer systems, and lecithin have been explored for their stabilizing properties. [, ] For instance, co-spray drying with lecithin and mannitol has been investigated for creating inhalable microparticles with enhanced stability. []
ANone: The research focuses primarily on clinical and pharmacological aspects. It does not delve into specific SHE regulations.
A: One study indicated that the bioavailability of Nafamostat mesylate in tablet form was approximately 25% higher than that of an oral solution. []
A: Researchers have used various cell lines, including Calu-3 (human lung epithelium-derived) and VeroE6/TMPRSS2 cells, to investigate the antiviral activity of Nafamostat mesylate against SARS-CoV-2. [, ]
ANone: Yes, Nafamostat mesylate has shown efficacy in preclinical animal models:
- Acute pancreatitis: Studies in dogs with acute pancreatitis demonstrated that continuous arterial infusion of Nafamostat mesylate through the superior mesenteric artery improved survival rates, though it did not significantly prevent bacterial translocation. []
- Spinal cord injury: In a rat model of spinal cord injury, Nafamostat mesylate administration led to improvements in functional recovery and a reduction in immune cell infiltration. []
ANone: The provided research does not provide specific information regarding the development of resistance to Nafamostat mesylate.
ANone: While the primary focus of the provided research is on the scientific aspects of Nafamostat mesylate, some adverse events are mentioned:
- Hyperkalemia: Nafamostat mesylate can lead to hyperkalemia, likely due to its inhibition of amiloride-sensitive sodium channels (ENaC) in the kidneys. [, , , ] This effect necessitates close monitoring of potassium levels, especially in patients with COVID-19 who may already be susceptible to potassium disturbances. []
- Anaphylaxis: Anaphylactic reactions to Nafamostat mesylate, while rare, have been reported in patients undergoing hemodialysis. [, ]
- Phlebitis: The administration of Nafamostat mesylate, particularly for extended periods, has been associated with an increased risk of phlebitis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




